molecular formula C14H18ClNO2 B2510642 tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate CAS No. 1332765-65-7

tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate

Cat. No.: B2510642
CAS No.: 1332765-65-7
M. Wt: 267.75
InChI Key: KHPABPDTLDGOGQ-UHFFFAOYSA-N
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Scientific Research Applications

tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate is utilized in various scientific research applications, including:

Safety and Hazards

Safety measures for handling “tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate” include wearing protective gloves/clothing/eye protection/face protection . In case of inhalation, skin contact, eye contact, or ingestion, specific first-aid measures should be taken .

Chemical Reactions Analysis

tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets, thereby modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

tert-Butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with molecular targets.

Properties

IUPAC Name

tert-butyl N-[1-(3-chlorophenyl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-13(2,3)18-12(17)16-14(7-8-14)10-5-4-6-11(15)9-10/h4-6,9H,7-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPABPDTLDGOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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